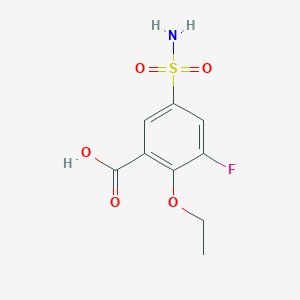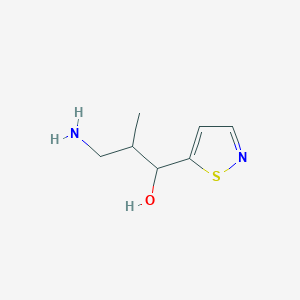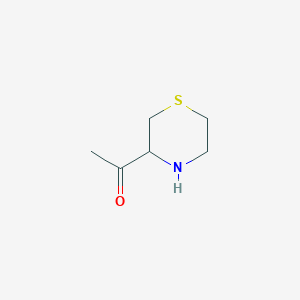
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is a sulfur-containing heterocyclic compound with the molecular formula C6H11NOS It is characterized by a thiomorpholine ring attached to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions may require catalysts like acids or bases to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
科学的研究の応用
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its sulfur atom can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their function. This reactivity underlies its potential therapeutic effects, such as inhibiting the activity of certain enzymes involved in disease processes.
類似化合物との比較
Thiomorpholine: A structurally related compound that lacks the ethanone group.
Morpholine: Similar to thiomorpholine but contains an oxygen atom instead of sulfur.
Piperidine: A nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is unique due to the presence of both a thiomorpholine ring and an ethanone group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H11NOS |
|---|---|
分子量 |
145.23 g/mol |
IUPAC名 |
1-thiomorpholin-3-ylethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |
InChIキー |
VZWHTXPYIXULDX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CSCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


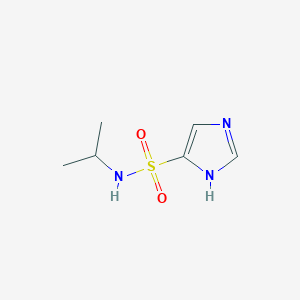
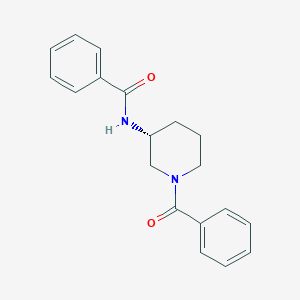
methanol](/img/structure/B13165657.png)
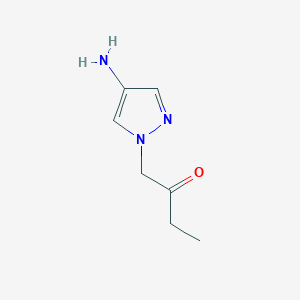
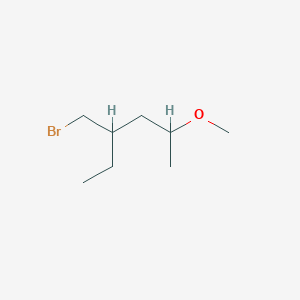
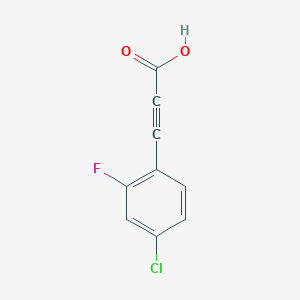
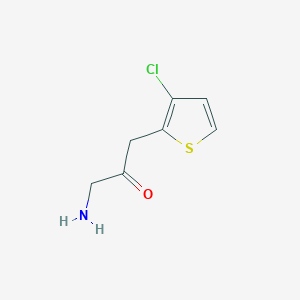
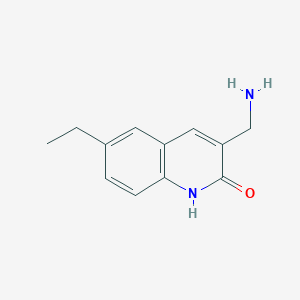


![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)

